molecular formula C13H20N2O3 B13779788 Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]- CAS No. 63467-22-1

Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]-

Cat. No.: B13779788
CAS No.: 63467-22-1
M. Wt: 252.31 g/mol
InChI Key: FDQUOJCGZFBPEO-UHFFFAOYSA-N
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Description

Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]- is a substituted acetamide featuring a phenyl ring with a branched ethylamino-dihydroxypropyl substituent. This compound’s structure includes:

  • Acetamide backbone: A common motif in pharmaceuticals, agrochemicals, and surfactants.
  • Phenyl ring: Provides aromaticity and stability.

Properties

CAS No.

63467-22-1

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

N-[3-[2,3-dihydroxypropyl(ethyl)amino]phenyl]acetamide

InChI

InChI=1S/C13H20N2O3/c1-3-15(8-13(18)9-16)12-6-4-5-11(7-12)14-10(2)17/h4-7,13,16,18H,3,8-9H2,1-2H3,(H,14,17)

InChI Key

FDQUOJCGZFBPEO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(CO)O)C1=CC=CC(=C1)NC(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation generally follows these steps:

  • Step 1: Formation of the substituted phenylacetamide core
    This involves amide bond formation between a substituted aniline derivative and an acetic acid derivative or its activated form (e.g., acid chloride or ester). Coupling reagents or conditions such as carbodiimides or acid chlorides are employed to facilitate amide bond formation.

  • Step 2: Introduction of the ethylamino substituent
    The phenyl ring is functionalized with an ethylamino group at the 3-position, often via nucleophilic substitution or reductive amination of a suitable precursor such as a nitro or halogenated aromatic compound.

  • Step 3: Attachment of the 2,3-dihydroxypropyl group
    The ethylamino substituent is further alkylated with a 2,3-dihydroxypropyl moiety. This can be achieved by reaction with epichlorohydrin or glycidol derivatives under controlled conditions to introduce the vicinal diol functionality.

Detailed Reaction Conditions and Catalysts

  • Amide Formation:
    Amide coupling is typically carried out using activated carboxylic acid derivatives or coupling reagents. Conditions include mild heating and use of solvents such as dichloromethane or dimethylformamide (DMF). Protecting groups may be employed to prevent side reactions on sensitive hydroxyl groups.

  • Halogenoacetamide Reaction:
    Analogous to the preparation of related compounds, reaction of halogenoacetamides with substituted phenols or anilines in dipolar aprotic solvents (such as acetone or ethylene glycol dimethyl ether) under reflux is effective. Catalysis by iodide salts (e.g., sodium iodide or potassium iodide) enhances conversion rates, especially when using less reactive chloroacetamide derivatives.

  • Hydrogenation and Reduction Steps:
    Final reduction of nitro groups or deprotection steps are performed under catalytic hydrogenation using palladium on activated carbon under mild hydrogen pressure at room temperature or slightly elevated temperatures to avoid degradation.

Representative Reaction Scheme (Conceptual)

Step Reaction Type Reagents/Conditions Notes
1 Amide bond formation Substituted aniline + acetic acid derivative, coupling reagents, mild heating Formation of phenylacetamide core
2 Nucleophilic substitution Ethylamine or ethylamino precursor, base Introduction of ethylamino group at 3-position
3 Alkylation with diol group Epichlorohydrin or glycidol, base, solvent Introduction of 2,3-dihydroxypropyl moiety

Analysis of Preparation Methods

Advantages and Challenges

  • Advantages:

    • Use of iodide catalysis significantly improves yields when less reactive halogenoacetamides are used.
    • Dipolar aprotic solvents such as acetone or ethylene glycol dimethyl ether provide good solubility and reaction rates.
    • Mild hydrogenation conditions avoid formation of by-products, simplifying purification.
  • Challenges:

    • Multi-step synthesis requires careful control of reaction conditions to avoid side reactions, especially with sensitive hydroxyl groups.
    • Protection and deprotection steps may be necessary to maintain functional group integrity.
    • Purification of intermediate compounds may require chromatographic techniques due to structural complexity.

Temperature and Solvent Effects

  • Reaction temperatures are critical; conversions below 80 °C are low, and temperatures above 140 °C cause degradation and darkening of the reaction mixture. Optimal temperature range is 80–120 °C for the halogenoacetamide reaction step.
  • Solvents with boiling points below 200 °C are preferred to maintain reaction control and prevent decomposition.

Data Table: Summary of Key Preparation Parameters

Parameter Preferred Conditions/Values Source
Solvent Acetone, ethylene glycol dimethyl ether
Catalyst Sodium iodide or potassium iodide (10–50% molar)
Temperature (halogenoacetamide reaction) 80–120 °C
Hydrogenation catalyst Palladium on activated carbon
Hydrogen pressure Slightly elevated, room temp or slightly higher
Molecular weight of product 252.31 g/mol
Functional groups Amide, ethylamino, 2,3-dihydroxypropyl

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]- is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in organic synthesis.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it a useful tool in biochemical assays.

Medicine: Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Industry: In the industrial sector, Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]- is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The 2,3-dihydroxypropyl group plays a crucial role in these interactions by forming hydrogen bonds with amino acid residues in the target proteins. This binding can lead to changes in the protein’s conformation and activity, thereby exerting its effects.

Comparison with Similar Compounds

Pharmaceutical Derivatives with Bulky Aromatic Substituents

Example Compounds :

  • N-[3-(Tetrahydrocarbazol-9-ylcarbonyl)phenyl]acetamide ()
  • N-{3-[(6-Chloro/fluoro/methyl-tetrahydrocarbazol-9-yl)carbonyl]phenyl}acetamide
Property Target Compound Tetrahydrocarbazole Derivatives
Core Structure Phenyl + ethylamino-dihydroxypropyl Phenyl + tetrahydrocarbazole-carbonyl
Hydrophilicity High (due to dihydroxypropyl) Moderate (carbonyl group dominates)
Potential Applications Cosmetics, drug delivery Pharmacological activity (e.g., receptor modulation)

Key Differences :

  • The target compound’s dihydroxypropyl group improves water solubility compared to the lipophilic carbazole derivatives, making it more suitable for formulations requiring bioavailability or topical absorption.

Agrochemical Acetamides

Example Compounds :

  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) ()
  • Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide)
Property Target Compound Alachlor/Pretilachlor
Substituents Dihydroxypropyl-ethylamino Chloro + alkoxy/alkyl groups
LogP (Estimated) ~0.5–1.5 (hydrophilic) ~3.0–4.0 (hydrophobic)
Applications Unlikely herbicidal Pre-emergent herbicides

Key Differences :

  • Chlorine and alkoxy groups in agrochemicals enhance lipid solubility for soil penetration, while the target’s polar dihydroxypropyl group limits herbicidal utility but favors biomedical applications.

Cosmetic Antistatic Agents

Example Compounds :

  • Behenamidopropyl PG-Dimonium Chloride (INCI name) ()
  • Structure: N,N-dimethyl-N-(2,3-dihydroxypropyl)-3-[(1-oxodocosanyl)amino]-propanaminium chloride
Property Target Compound Behenamidopropyl PG-Dimonium Chloride
Alkyl Chain Absent C22 (docosanyl) chain
Charge Neutral (non-ionic) Cationic (quaternary ammonium)
Function Potential humectant Antistatic agent

Key Differences :

Structural Analogs with Varied Substituents

Example Compounds :

  • N-[3-(2-Cyanoethyl ethylamino)phenyl]acetamide ()
  • N-[4-[(3-Nitro-2-pyridinyl)amino]phenyl]acetamide ()
Property Target Compound Cyanoethyl Analog Nitro-Pyridinyl Analog
Substituent Polarity High (dihydroxypropyl) Moderate (cyano group) Low (nitro group)
Electronic Effects Electron-donating (OH groups) Electron-withdrawing (CN) Electron-withdrawing (NO₂)
Stability Oxidative sensitivity (diols) High (cyano stability) Moderate (nitro reduction risk)

Key Differences :

  • The target’s hydroxyl groups increase metabolic susceptibility compared to the cyano or nitro derivatives, which may exhibit longer environmental or biological half-lives.

Research Findings and Data Gaps

  • Synthesis: Likely involves amidation of 3-[(2,3-dihydroxypropyl)ethylamino]aniline, analogous to carbazole-acetamide protocols (IR/NMR characterization) .
  • Data Gaps: No direct information on toxicity, solubility, or thermodynamic properties was found in the evidence.

Q & A

Advanced Research Question

  • Chiral HPLC : Use columns like Chiralpak® IG with hexane/isopropanol mobile phases.
  • Circular dichroism (CD) : Detect optical activity of dihydroxypropyl stereocenters.
  • NOESY NMR : Determine spatial proximity of hydroxyl and ethylamino groups .

How is the compound’s stability assessed under physiological conditions?

Advanced Research Question

  • Forced degradation studies : Expose to pH extremes (1–13), heat (40–80°C), or light to identify degradation products.
  • Plasma stability assays : Incubate with human/animal plasma and monitor via LC-MS.
  • Metabolite identification : Use liver microsomes to predict hepatic clearance pathways .

What computational tools predict the compound’s ADMET properties?

Advanced Research Question

  • ADMET Prediction : Software like SwissADME or ADMETlab2.0 estimates permeability (LogP), CYP450 inhibition, and hERG liability.
  • Molecular Dynamics (MD) : Simulate membrane penetration or blood-brain barrier crossing.
  • QSAR Models : Corrogate structural features (e.g., hydrogen bond donors) with toxicity endpoints .

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